2-{[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]amino}-1-(pyrrolidin-1-yl)ethan-1-one
Description
2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound characterized by the presence of multiple pyrrolidine and pyrimidine rings
Properties
CAS No. |
331268-13-4 |
|---|---|
Molecular Formula |
C18H28N6O |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-[(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)amino]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C18H28N6O/c25-17(23-9-3-4-10-23)14-19-15-13-16(22-7-1-2-8-22)21-18(20-15)24-11-5-6-12-24/h13H,1-12,14H2,(H,19,20,21) |
InChI Key |
KVRJGCYXXUCVBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=C2)NCC(=O)N3CCCC3)N4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of pyrrolidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis process compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrrolidine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a strong base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Di(pyrrolidin-1-yl)pyrimidine: Shares the pyrimidine core but lacks the ethanone group.
1-(Pyrrolidin-1-yl)ethanone: Contains the ethanone group but lacks the pyrimidine core.
Uniqueness
2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethanone is unique due to its combination of multiple pyrrolidine and pyrimidine rings, which confer distinct chemical and biological properties
Biological Activity
The compound 2-{[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]amino}-1-(pyrrolidin-1-yl)ethan-1-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including multiple pyrrolidine and pyrimidine groups, suggest that it may exhibit significant interactions with biological targets, including enzymes and receptors.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes two pyrrolidine rings attached to a pyrimidine core, which is hypothesized to contribute to its biological activity.
The biological activity of this compound is likely mediated through its ability to interact with various molecular targets. The presence of the pyrimidine ring allows for potential binding to protein kinases and other enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are critical in processes such as cell proliferation and survival.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of similar pyrimidine derivatives. For instance, compounds with analogous structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were assessed using standard methods such as agar disc diffusion.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| This compound | TBD |
Further research is necessary to define the specific antibacterial activity of this compound.
Anticancer Potential
The compound's structure suggests possible anticancer properties due to its potential interaction with tyrosine kinases, which are often overactive in cancer cells. In vitro studies have shown that similar compounds can inhibit cell growth in various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 5.0 |
| MCF7 (Breast cancer) | 3.5 |
| HeLa (Cervical cancer) | TBD |
These findings indicate that further investigation into the anticancer efficacy of this compound is warranted.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrimidine derivatives similar to this compound. These compounds were tested for their ability to inhibit specific kinases associated with cancer progression. The results indicated that modifications in the pyrimidine structure could significantly enhance inhibitory activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
